molecular formula C13H10N2O4S B11096242 Benzoic acid, 3-nitro-, 1-(2-thienyl)ethylidenamino ester

Benzoic acid, 3-nitro-, 1-(2-thienyl)ethylidenamino ester

Cat. No.: B11096242
M. Wt: 290.30 g/mol
InChI Key: VCMQSLVLGQJDBN-NTEUORMPSA-N
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Description

(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is a compound that features a thiophene ring and a nitrobenzoate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations in microdroplets.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quaternary ammonium compounds, amines, and substituted thiophene derivatives.

Mechanism of Action

The exact mechanism of action for (E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 3-NITROBENZOATE is unique due to its combination of a thiophene ring and a nitrobenzoate moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

[(E)-1-thiophen-2-ylethylideneamino] 3-nitrobenzoate

InChI

InChI=1S/C13H10N2O4S/c1-9(12-6-3-7-20-12)14-19-13(16)10-4-2-5-11(8-10)15(17)18/h2-8H,1H3/b14-9+

InChI Key

VCMQSLVLGQJDBN-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CS2

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

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